1-(3-chloro-4-methylphenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused pyrazole-pyrimidine core. The 1-position is substituted with a 3-chloro-4-methylphenyl group, while the 4-amine group is functionalized with a 2,2-diethoxyethyl chain.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-4-25-16(26-5-2)10-20-17-14-9-23-24(18(14)22-11-21-17)13-7-6-12(3)15(19)8-13/h6-9,11,16H,4-5,10H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKRLZSQHCYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H20ClN5O2
- Molecular Weight : 351.81 g/mol
- CAS Number : Not provided in the search results but can be derived from its molecular structure.
The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that pyrazolo[3,4-d]pyrimidines often exhibit inhibitory effects on kinases and other enzymes involved in cellular signaling pathways. The presence of the chloro and diethoxyethyl groups enhances its lipophilicity and potentially increases its binding affinity to target proteins.
Biological Activity Overview
- Antiviral Activity : Recent studies have shown that compounds similar to this compound display antiviral properties, particularly against viruses like Zika virus. These compounds have demonstrated low micromolar activity with acceptable cytotoxicity levels, suggesting a favorable therapeutic index .
- Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, with some derivatives showing IC50 values in the low micromolar range .
- Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential applications in targeting specific kinases involved in cancer and other diseases. Structure-activity relationship studies indicate that modifications at specific positions can enhance inhibitory potency against particular kinases .
Case Study 1: Antiviral Efficacy Against Zika Virus
A study focusing on the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives reported that certain analogs exhibited significant antiviral activity against Zika virus with EC50 values ranging from 5 µM to 10 µM. The study highlighted that structural modifications influenced both antiviral potency and cytotoxicity .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell growth effectively. For instance, one derivative showed an IC50 value of approximately 8 µM against breast cancer cells, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Substituent Effects on Activity: The 3-chloro-4-methylphenyl group (target compound) may confer selectivity for kinases sensitive to bulky aromatic substituents, similar to 1NA-PP1’s naphthyl group . The diethoxyethyl chain in the target compound likely improves water solubility compared to S29’s fluorobenzyl group, which requires nanocarriers for optimal delivery .
Synthetic Accessibility: Analogs like S29 and 1NA-PP1 are synthesized via nucleophilic substitution or Suzuki coupling .
Biological Applications :
- S29 demonstrates neuroblastoma-specific cytotoxicity, while 1NA-PP1 targets PKC isoforms . The target compound’s activity remains hypothetical but could align with kinase inhibition given its structural similarity to ibrutinib .
Pharmacokinetic Considerations :
- The diethoxyethyl group may enhance metabolic stability compared to esters or thioethers (e.g., compounds in ), which are prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
